molecular formula C10H20O3 B1594591 Ethyl 3-hydroxyoctanoate CAS No. 7367-90-0

Ethyl 3-hydroxyoctanoate

Cat. No.: B1594591
CAS No.: 7367-90-0
M. Wt: 188.26 g/mol
InChI Key: VGWUJHSTGYCXQQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyoctanoate (C₁₀H₂₀O₃) is a hydroxy fatty acid ester with a molecular weight of 188.134 g/mol (). It is a volatile compound identified in fermented beverages, such as apple cider and wine, contributing to fruity and floral aroma profiles. For instance, in Huaniu apple cider, its concentration was quantified at 2.15 ± 0.11 μg/L using HS-SPME-GC/MS (). Similarly, in young ‘Maraština’ wines, it was detected with peak areas of 29,452 (untargeted) and 24,961 (targeted) (). Beyond food science, this compound is pharmacologically significant: metformin-treated type 2 diabetes patients exhibit elevated serum levels of 3-hydroxyoctanoate, suggesting a metabolic role linked to drug mechanisms ().

Preparation Methods

Preparation Methods Overview

Ethyl 3-hydroxyoctanoate can be synthesized primarily through two main approaches:

  • The Reformatsky reaction , a classical method for β-hydroxy ester synthesis.
  • Esterification of 3-hydroxyoctanoic acid with ethanol under acidic catalysis.

Both methods have been optimized for yield, scalability, and purity, with the Reformatsky reaction offering a particularly efficient route for medium-chain β-hydroxy esters.

The Reformatsky Reaction Method

Principle and Reaction Mechanism

The Reformatsky reaction involves the reaction of an α-haloester (such as ethyl bromoacetate) with an aldehyde (in this case, octanal) in the presence of zinc metal to form β-hydroxy esters. The zinc inserts into the carbon-halogen bond forming a zinc enolate, which then adds to the aldehyde carbonyl to give the β-hydroxy ester after protonation.

Optimized Procedure

  • Scale: Optimized at 0.1 mole scale to prevent runaway reactions.
  • Reagents: Zinc granules (2 equiv), aldehyde (0.1 mol), ethyl bromoacetate (2 equiv).
  • Solvent: Tetrahydrofuran (THF), refluxing at 66 °C.
  • Addition: Zinc is added to refluxing THF, followed by rapid addition of aldehyde and ethyl bromoacetate in quick succession.
  • Reaction Time: Rapid reflux for 1 minute, then cooling to room temperature with stirring.
  • Workup: Removal of THF, dissolution in hexanes, aqueous quenching, washing with water, acid, and brine, drying over sodium sulfate, and evaporation.

Reaction Conditions and Yields

Parameter Details
Zinc 2 equivalents (6.5 g for 0.1 mol scale)
Aldehyde (Octanal) 0.1 mol
Ethyl bromoacetate 2 equivalents (0.2 mol)
Solvent THF (200 mL)
Temperature Reflux (66 °C)
Reaction Time 20 minutes (complete by TLC)
Yield 85–95%

This method produces this compound in high yields with minimal side products due to the controlled addition and reflux conditions. The reaction mixture requires venting due to rapid solvent boiling upon reagent addition.

Esterification Method

Principle

Esterification involves reacting 3-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, to form this compound and water. The reaction equilibrium is driven towards ester formation by refluxing and removal of water.

Reaction Conditions

  • Reactants: 3-hydroxyoctanoic acid and ethanol.
  • Catalyst: Concentrated sulfuric acid.
  • Temperature: Reflux (typically 70–80 °C).
  • Duration: Several hours until equilibrium is reached.
  • Workup: Separation of the ester layer, washing, drying, and purification.

Industrial Considerations

In industrial settings, continuous esterification processes are employed where reactants are continuously fed and products removed to shift the equilibrium towards ester formation, enhancing yield and process efficiency.

Additional Reaction Transformations

This compound can undergo further chemical modifications, which are relevant for synthetic versatility:

Reaction Type Reagents/Conditions Major Product
Oxidation Potassium permanganate (acidic) Ethyl 3-oxooctanoate
Reduction Lithium aluminum hydride (anhydrous ether) Ethyl 3-hydroxyoctanol
Substitution Thionyl chloride Ethyl 3-chlorooctanoate

These transformations allow functional group interconversions from the hydroxyl group, expanding the compound's utility in organic synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reformatsky Reaction Zinc, octanal, ethyl bromoacetate Reflux THF, 66 °C, 20 min 85–95 Rapid, economical, minimal side products
Esterification 3-hydroxyoctanoic acid, ethanol, H2SO4 Reflux, several hours Moderate to High Continuous process improves industrial yield

Research Findings and Practical Insights

  • The Reformatsky reaction is favored for its mild, neutral aqueous-compatible conditions compared to aldol or Grignard methods, which require harsh or inert atmospheres.
  • Optimization at intermediate scales (0.1 mol) prevents runaway reactions and complex mixtures.
  • The quick addition of reagents to refluxing zinc suspension in THF is critical for high yields.
  • The esterification method, while classical, benefits from continuous removal of water to drive the reaction forward industrially.
  • Subsequent chemical modifications of this compound extend its synthetic applications.

Scientific Research Applications

Chemistry

Ethyl 3-hydroxyoctanoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biochemistry

The compound plays a crucial role in biochemical pathways , particularly those involving lipid metabolism. It interacts with enzymes such as esterases, which hydrolyze it into 3-hydroxyoctanoic acid and ethanol, further participating in metabolic processes .

Medicine

Research has indicated potential therapeutic properties of this compound due to its structural similarity to bioactive lipids. It has been studied for its applications in wound healing and as a component in biocompatible materials . For instance, dressings made from poly(3-hydroxyoctanoate) (P(3HO)) have shown promising results in promoting tissue regeneration without inducing significant inflammatory responses .

Food Industry

In the food sector, this compound is utilized as a flavoring agent due to its pleasant fruity aroma profile . Its application is regulated to ensure safety and efficacy within specified usage levels.

This compound exhibits various biological activities, influencing cellular processes and signaling pathways:

  • Enzymatic Interaction : It modulates lipid metabolism by interacting with esterases.
  • Cellular Effects : The compound can affect gene expression related to energy homeostasis .
  • Metabolic Pathways : It is involved in lipid metabolism and can enhance energy production at low doses while exhibiting potential toxicity at high doses .

Wound Healing Applications

A study explored the use of P(3HO)-based dressings that incorporated this compound. These dressings demonstrated anti-inflammatory properties and supported tissue regeneration effectively . The results indicated that such materials could significantly enhance wound healing processes.

Flavoring Agent Studies

Research has confirmed that this compound possesses desirable flavoring properties, making it a candidate for use in food products . Its fruity aroma makes it particularly appealing for flavoring applications.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyoctanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. The hydroxyl group on the third carbon allows for specific interactions with molecular targets, facilitating its incorporation into metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Esters in Fermentation Products

Ethyl 3-hydroxyoctanoate shares structural similarities with other esters, particularly those with medium-chain hydroxy or oxo groups. Key comparisons in fermentation matrices include:

Table 1: Concentrations of this compound and Analogues in Huaniu Apple Cider (μg/L)

Compound Concentration (μg/L)
This compound 2.15 ± 0.11
Ethyl (Z)-4-decenoate 2.43 ± 0.02
Propyl octanoate 2.28 ± 0.03
4-Chloro-3-hydroxybutyl ester 2.22 ± 0.01

This compound exhibits lower concentrations than Ethyl (Z)-4-decenoate but higher than 3-Octanone (0.85 ± 0.02 μg/L) (). In coffee-grounds craft beer, its retention time (13.082 min) and peak area (1884.134) differ significantly from longer-chain esters like Ethyl 9-hexadecenoate (retention time: 15.215 min) ().

Comparison within Polyhydroxyalkanoates (PHAs)

This compound is structurally related to microbial polyhydroxyalkanoates (PHAs), particularly medium-chain-length (mcl) PHAs like poly(3-hydroxyoctanoate) [P(3HO)].

Table 2: Physical Properties of scl-PHAs vs. mcl-PHAs

Property scl-PHAs (e.g., P(3HB)) mcl-PHAs (e.g., P(3HO))
Crystallinity High (>60%) Low (<30%)
Elasticity Brittle Flexible
Thermal Stability High Moderate
Source Alcaligenes eutrophus Pseudomonas putida

P(3HO), a homopolymer of 3-hydroxyoctanoate, is synthesized by Pseudomonas putida KT2440 and exhibits elastomeric properties, unlike rigid short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (). Microbial PHA copolymers (e.g., P(HB-co-HHx)) often include 3-hydroxyoctanoate as a minor component, enhancing material flexibility ().

Pharmacological and Metabolic Comparisons

This compound’s free acid form, 3-hydroxyoctanoate, is a biomarker in diabetes research. Metformin treatment increases its serum levels by 1.694–2.026-fold compared to drug-naïve patients (). This contrasts with decreased sphingomyelins and citrulline under the same conditions ().

Sensory and Receptor Activity Comparisons

This compound modulates TRP receptors, showing 97.29% activation of TRPA1 and 28.05% activation of TRPV1 in co-expressing cells (). This contrasts with geraniol, which exhibits weaker TRPA1 inhibition (82.52% activation). Such receptor interactions may explain its role in food aroma perception, differentiating it from non-hydroxy esters like ethyl acetate.

Biological Activity

Ethyl 3-hydroxyoctanoate (C10H20O3) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and food science. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings.

Overview

This compound is an ester derived from octanoic acid and ethanol, characterized by a hydroxyl group on the third carbon of the octanoic acid chain. It has a pleasant fruity odor and is utilized in flavoring and as an intermediate in organic synthesis. The compound's molecular weight is approximately 188.26 g/mol .

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

  • Enzymatic Interaction : This compound interacts with esterases, enzymes that catalyze the hydrolysis of ester bonds. This reaction converts this compound into 3-hydroxyoctanoic acid and ethanol, which can further participate in metabolic processes.
  • Cellular Effects : this compound influences cell signaling pathways by modulating the activity of enzymes involved in lipid metabolism. It can also affect gene expression related to energy homeostasis.
  • Metabolic Pathways : The compound is involved in lipid metabolism, being hydrolyzed by esterases to yield products that are further metabolized through fatty acid oxidation pathways .

This compound has been studied for its biochemical properties, including its stability under various conditions and its effects on cellular functions. Key findings include:

  • Stability : The stability of this compound can be influenced by environmental factors such as temperature and pH. Over time, it may degrade into by-products that affect cellular function.
  • Dosage Effects : In animal models, low doses of this compound have been shown to enhance lipid metabolism and energy production, while high doses can exhibit toxic effects.

Case Studies

  • Wound Healing Applications : this compound has been explored in the context of wound healing due to its structural similarity to bioactive lipids. In studies involving poly(3-hydroxyoctanoate) (P(3HO)), dressings incorporating this polymer demonstrated anti-inflammatory properties and supported tissue regeneration without inducing significant inflammatory responses .
  • Flavoring Agent Studies : Research has indicated that this compound possesses desirable flavoring properties, making it a candidate for use in the food industry as a flavoring agent due to its fruity aroma profile .

Data Tables

The following table summarizes key properties and effects of this compound:

Property/EffectDescription
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Interaction with EnzymesHydrolyzed by esterases to form 3-hydroxyoctanoic acid
Cellular ImpactModulates lipid metabolism and gene expression related to energy homeostasis
Stability FactorsTemperature, pH, presence of other chemicals
Dosage EffectsLow doses enhance metabolism; high doses may be toxic
ApplicationFlavoring agent; potential in wound healing materials

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Ethyl 3-hydroxyoctanoate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of 3-hydroxyoctanoic acid with ethanol, catalyzed by acidic or enzymatic conditions. Purification typically involves solvent extraction followed by column chromatography. Characterization employs techniques such as thin-layer chromatography (TLC) with hexane/ethyl ether (70:30) for purity assessment , gas chromatography (GC) for quantitative analysis, and mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation . For comparative studies, methyl esters (e.g., Mthis compound) may serve as analogs to optimize reaction conditions .

Q. How is this compound distinguished from structurally similar esters in analytical workflows?

  • Methodological Answer : Differentiation relies on spectral and chromatographic data. For example, NMR can identify the ethyl ester group (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂ in the ester moiety) versus methyl or propyl analogs . GC retention times and MS fragmentation patterns further distinguish homologs. Reference standards and databases (e.g., CAS 1576-85-8 for this compound) are critical for validation .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodological Answer : While direct safety data for this compound is limited, protocols for analogous hydroxyesters apply. Use personal protective equipment (PPE), including gloves and goggles, and work under fume hoods to avoid inhalation. Contaminated clothing must be removed immediately . Hazard assessments for similar compounds suggest prioritizing biodegradability studies and toxicity screening using model organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., crystallinity, solubility) of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in sample purity, storage conditions (-20°C recommended for stability ), or measurement techniques. A systematic approach includes:

  • Reproducing synthesis/purification protocols rigorously.
  • Using differential scanning calorimetry (DSC) to compare thermal properties (e.g., melting points) .
  • Validating solubility profiles in solvents like chloroform or ethanol via standardized protocols .
    Cross-referencing with polymer literature (e.g., PHAs) can clarify structural influences on material behavior .

Q. What experimental designs are optimal for investigating this compound's role as a monomer in medium-chain-length polyhydroxyalkanoates (mcl-PHAs)?

  • Methodological Answer :

  • Biosynthesis : Use microbial strains (e.g., Pseudomonas spp.) fed with octanoic acid precursors. Monitor polymer accumulation via gravimetric analysis or GC-based quantification of hydroxyalkanoate methyl esters .
  • Copolymer Analysis : Characterize P(3HO) copolymers using ¹H/¹³C NMR to confirm monomer incorporation ratios . Compare mechanical properties (e.g., elasticity) with short-chain-length PHAs via tensile testing .
  • Metabolic Engineering : Knockout/overexpression of phaC genes to study substrate specificity .

Q. How can this compound be leveraged in biomarker discovery studies, such as its association with metabolic disorders?

  • Methodological Answer : In metabolomic workflows (e.g., TB meningitis research ):

  • Sample Preparation : Extract metabolites from biofluids (e.g., CSF) using acetonitrile/methanol.
  • Quantification : Apply LC-MS/MS with isotopic internal standards for precision.
  • Statistical Validation : Use multivariate analysis (e.g., PCA or PLS-DA) to identify associations between 3-hydroxyoctanoate levels and clinical outcomes. Adjust for covariates (e.g., Glasgow Coma Scale) via logistic regression .

Q. What strategies address challenges in scaling up this compound production for biopolymer research while maintaining reproducibility?

  • Methodological Answer :

  • Process Optimization : Use design-of-experiment (DoE) approaches to test variables (temperature, pH, substrate concentration) in fed-batch fermentations .
  • Downstream Processing : Implement membrane filtration or aqueous two-phase systems for cost-effective purification .
  • Quality Control : Establish batch-specific GC-MS/NMR profiles and reference databases to track impurities .

Properties

IUPAC Name

ethyl 3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUJHSTGYCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864046
Record name Ethyl 3-hydroxyoctanoate
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Wine-like aroma with fruity floral notes
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

275.00 to 276.00 °C. @ 760.00 mm Hg
Record name Ethyl (±)-3-hydroxyoctanoate
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URL http://www.hmdb.ca/metabolites/HMDB0041600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 3-hydroxyoctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.955 (20°)
Record name Ethyl 3-hydroxyoctanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1933/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7367-90-0
Record name Ethyl 3-hydroxyoctanoate
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Record name Ethyl 3-hydroxyoctanoate
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Record name Ethyl 3-hydroxyoctanoate
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Record name Ethyl 3-hydroxyoctanoate
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Record name ETHYL 3-HYDROXYOCTANOATE
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Record name Ethyl (±)-3-hydroxyoctanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

7.64 g (0.117 mol) of zinc pretreated as described in Reference Example 1 were suspended in 50 ml of toluene, the mixture was heated to 83° C., the heat source was subsequently removed and a mixture of 11.4 ml (0.103 mol) of ethyl bromoacetate and 11.23 ml (0.0935 mol) of hexanal was added dropwise over a period of 30 minutes. After a brief induction phase, rigorous foaming and heating of the reaction mixture to 110° C. was observed. After all the mixture had been added, the resulting suspension was cooled to 8° C. by means of an ice/water mixture, after which 15 ml of 50% strength sulfuric acid was added dropwise at such a rate that the temperature of the suspension did not exceed 35° C. After phase separation, the organic phase was washed twice with 15 ml of water and dried over sodium sulfate. After filtration and removal of all volatile constituents on a rotary evaporator at 50° C./5 torr, the residue obtained was distilled in an oil pump vacuum at 2.5 torr. The fraction comprising ethyl 3-hydroxyoctanoate went over at 88-93° C. Yield: 12.25 g (70%).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
11.23 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
7.64 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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